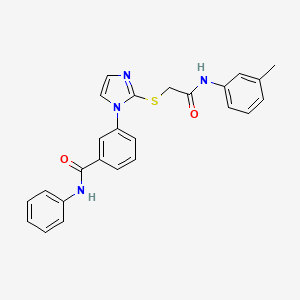

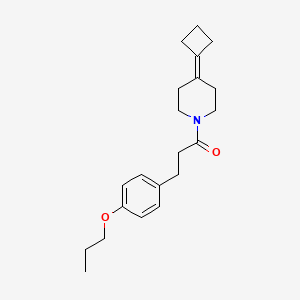

![molecular formula C25H19N3O3 B2494806 1-(4-甲氧基苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]嘧啶 CAS No. 932333-97-6](/img/structure/B2494806.png)

1-(4-甲氧基苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar pyrazoloquinoline derivatives involves multi-step chemical processes, often including the reaction of 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine with chloroquinoline-carbaldehydes followed by cyclization, demonstrating the complexity and efficiency of microwave-assisted synthesis techniques for such compounds (Mogilaiah, Sudhakar, & Reddy, 2003). Additionally, the dehydrogenative [2 + 2 + 1] heteroannulation strategy using a methyl group as a one-carbon unit has been employed to access pyrazolo[3,4-c]quinolines, showcasing a method that forms multiple chemical bonds in a single reaction with excellent functional group tolerance (Deng, Li, Yang, Song, Hu, & Li, 2016).

Molecular Structure Analysis

Structural analyses of pyrazoloquinoline derivatives, including X-ray crystallography, have revealed detailed insights into their molecular geometry. For example, the crystal structure analysis of synthesized compounds confirms their structural integrity and provides a foundation for understanding the molecular basis of their properties and reactivity (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Pyrazoloquinoline derivatives have been observed to participate in a variety of chemical reactions, leading to the formation of structurally diverse molecules. These reactions are often influenced by the specific substituents on the pyrazoloquinoline core and can result in compounds with varying biological activities and chemical properties. Notably, the synthesis and reactivity of these derivatives are crucial for their potential applications in medicinal chemistry and material science (Macleod et al., 1995).

Physical Properties Analysis

The physical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compound's suitability for specific applications, including pharmaceuticals and electronic materials. Research into the photoluminescence and electroluminescence of methoxy and carboethoxy derivatives of pyrazoloquinolines highlights their potential as materials for electroluminescent applications, indicating the importance of understanding these physical properties (Gondek, Całus, Danel, & Kityk, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of pyrazoloquinoline derivatives. For example, studies on the synthesis and antioxidant properties of novel pyrazoloquinoline derivatives reveal their potential as antioxidants, demonstrating the diverse chemical functionalities these compounds can exhibit (Hassan, Abdel‐kariem, & Ali, 2017).

科学研究应用

超分子聚集

Portilla等人(2005年)的研究探讨了取代对二氢苯并吡唑喹啉中超分子聚集维度的影响。他们的工作揭示了分子如何通过氢键和芳香键结合成从环状二聚体到复杂的三维框架的结构,为这类化合物的分子工程提供了见解 Portilla, J., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Acta crystallographica. Section C, Crystal structure communications。

合成途径

Kasiotis等人(2006年)报告了新型构象受限的吡唑喹啉衍生物的合成,突出了一种利用2,3-二氢-1H-喹啉-4-酮作为起始物质的途径。这种合成途径阐明了吡唑[4,3-c]喹啉框架对于潜在配体开发,如雌激素受体,的多样性 Kasiotis, K., Fokialakis, N., & Haroutounian, S. (2006). Synthesis。

微波辅助合成

Mogilaiah等人(2003年)描述了含有1,8-萘啶基团的吡唑[3,4-b]喹啉的微波辅助合成,展示了一种显著提高反应速率和产率的高效方法。这项研究强调了微波辐射在合成复杂杂环化合物中的效率 Mogilaiah, K., Sudhakar, G., & Reddy, N. (2003). ChemInform。

抗真菌活性

Kurasawa等人(1986年)合成了新型1H-吡唑[3,4-b]喹喔啉(氟唑)并展示了其抗真菌活性,表明这类化合物在治疗真菌感染方面的潜在药理应用 Kurasawa, Y., Muramatsu, M., Yamazaki, K., Tajima, S., Okamoto, Y., & Takada, A. (1986). Journal of Heterocyclic Chemistry。

绿色化学合成

Rajesh等人(2011年)提出了一种L-脯氨酸催化的异环戊二酮的四组分顺序反应合成,展示了一种绿色化学合成复杂分子的方法。这种方法突显了合成杂环化合物的环境效益和效率 Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry。

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the pharmacological potential of pyrazoloquinoline derivatives , this compound could be a subject of interest in medicinal chemistry.

属性

IUPAC Name |

12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHYVNXYGIMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

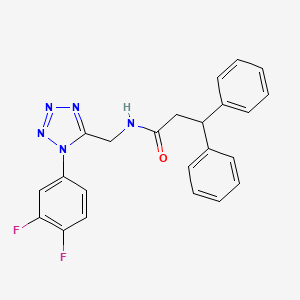

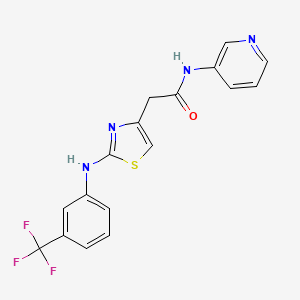

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)

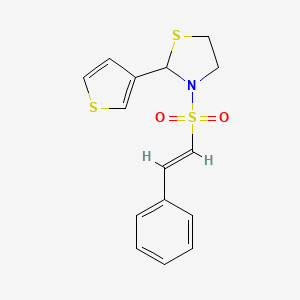

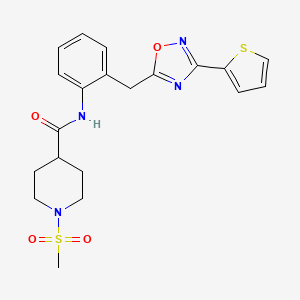

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

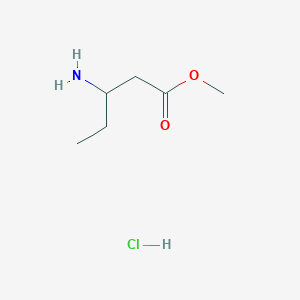

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)

![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)

![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)